

Spectroscopic and Mechanistic Insights into 6-Methylnicotine: A Technical Guide

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Compound of Interest

Compound Name: Nicotine, 6-methyl-

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This technical guide provides a comprehensive overview of the spectroscopic properties of 6-methylnicotine, a synthetic analog of nicotine. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for its identification and characterization. Furthermore, this guide outlines the experimental protocols utilized for acquiring this data and presents a visualization of the putative signaling pathway through which 6-methylnicotine is believed to exert its biological effects.

Spectroscopic Data of 6-Methylnicotine

The following sections and tables summarize the key spectroscopic data obtained for 6-methylnicotine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of 6-methylnicotine were recorded in methanol- d_4 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data of 6-Methylnicotine (400 MHz, methanol- d_4)[1]

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	3.25	t	8.3
H-3'a	1.95	m	8.1, 2.2
H-3'b	2.15	m	
H-4'a	1.75	m	
H-4'b	1.85	m	
H-5'a	2.35	m	
H-5'b	2.25	m	
H-2	8.36	d	2.2
H-4	7.75	dd	8.1, 2.2
H-5	7.31	d	8.1
N-CH ₃	2.20	s	
6-CH ₃	2.50	s	

Table 2: ¹³C NMR Spectroscopic Data of 6-Methylnicotine (100 MHz, methanol-d₄)[1]

Position	Chemical Shift (δ , ppm)
C-2'	69.1
C-3'	35.8
C-4'	22.9
C-5'	57.5
C-2	149.2
C-3	138.9
C-4	136.2
C-5	123.1
C-6	158.3
N-CH ₃	40.1
6-CH ₃	24.2

Mass Spectrometry (MS)

Mass spectrometry data was acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The table below lists the nominal mass-to-charge ratios (m/z) of the key fragments observed in the electron ionization (EI) mass spectrum of 6-methylnicotine.

Table 3: Mass Spectrometry Data for 6-Methylnicotine

Fragment	Nominal m/z
$[M]^+$	176
$[M-CH_3]^+$	161
$[M-C_4H_8N]^+$	106
$[C_5H_{10}N]^+$	84
$[C_4H_6N]^+$	68
$[C_5H_5N]^+$	79

Infrared (IR) Spectroscopy

Specific experimental Fourier-transform infrared (FTIR) spectra for 6-methylnicotine are not readily available in the public domain. However, analysis of the structurally similar molecule, nicotine, reveals characteristic absorption bands. It is anticipated that 6-methylnicotine would exhibit a similar spectrum, with potential shifts in band positions and intensities due to the presence of the additional methyl group on the pyridine ring. Key expected vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the pyrrolidine ring and N-methyl group.

Experimental Protocols

The following sections provide an overview of the methodologies employed for the spectroscopic analysis of 6-methylnicotine.

NMR Spectroscopy

1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer using methanol- d_4 as the solvent.^[1] The data was processed to determine chemical shifts, multiplicities, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on an Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass detector.^[1]

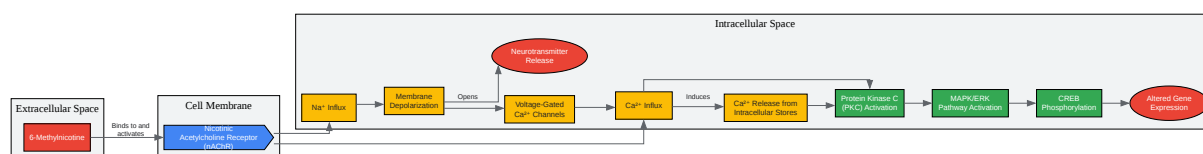
- Injection: Pulsed splitless mode at 250 °C.[1]
- Column: Agilent DB-5MS (40 m x 0.25 mm x 0.25 µm film thickness).[1]
- Oven Temperature Program:
 - Initial temperature: 80 °C for 2 minutes.[1]
 - Ramp 1: 15 °C/min to 280 °C, hold for 17 minutes.[1]
 - Ramp 2: 10 °C/min to 310 °C, hold for 20 minutes.[1]
- Total Run Time: 55 minutes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While detailed parameters were not fully available, general analysis was conducted using liquid chromatography coupled to high-resolution tandem mass spectrometry (HRAM LC-MS²).[2]

Signaling Pathway of 6-Methylnicotine

As a structural analog of nicotine, 6-methylnicotine is presumed to exert its primary pharmacological effects through interaction with nicotinic acetylcholine receptors (nAChRs).[3] Activation of these ligand-gated ion channels can trigger a cascade of downstream signaling events.



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Caption: Putative signaling pathway of 6-methylnicotine via nAChR activation.

This guide provides foundational spectroscopic and mechanistic information on 6-methylnicotine to support ongoing research and development efforts within the scientific community. The provided data and protocols can serve as a baseline for quality control, analytical method development, and further pharmacological investigation of this compound.

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